1-Bromo-4-dodecylbenzene
Description
Overview of the Chemical Compound's Significance in Scientific Disciplines
1-Bromo-4-dodecylbenzene is an aromatic organic compound that has garnered considerable attention in various scientific and industrial research fields. Structurally, it consists of a benzene (B151609) ring substituted with a bromine atom and a long, twelve-carbon alkyl chain (a dodecyl group) at the para position. This unique combination of a reactive bromo group and a substantial hydrophobic alkyl chain imparts amphiphilic properties to the molecule, making it a valuable intermediate and building block in organic synthesis and materials science. smolecule.comchemscene.com
In the realm of materials science , this compound is particularly noted for its use as a precursor in the synthesis of liquid crystals and as a component in the formation of self-assembled monolayers (SAMs). smolecule.comtcichemicals.com The long dodecyl chain influences the molecular packing and ordering, which are critical properties for the development of liquid crystalline materials. tcichemicals.com SAMs formed from this compound on various substrates can modify surface properties, for instance, by improving the adhesion of polymers to metal surfaces. smolecule.com
Within organic synthesis , the bromo-substituent on the benzene ring serves as a versatile functional group for a variety of chemical transformations. It readily participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds to construct more complex molecular architectures. thieme-connect.comresearchgate.net This reactivity makes it an important intermediate for the synthesis of specialty chemicals and functional materials. smolecule.com
Furthermore, in environmental science , this compound has been utilized in studies investigating the microbial degradation of aromatic compounds. Understanding the pathways through which such molecules are broken down by microorganisms is crucial for assessing their environmental fate and impact. smolecule.com Its application also extends to biological studies, where its amphiphilic nature is leveraged to investigate interactions with cell membranes. smolecule.com
Historical Context of Research on Halogenated Alkylbenzenes
The study of halogenated alkylbenzenes is deeply rooted in the foundational developments of organic chemistry in the 19th century. Two pivotal reactions, the Friedel-Crafts reaction and the Wurtz-Fittig reaction, laid the groundwork for the synthesis of this class of compounds.
The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, provided a method to attach substituents to an aromatic ring. wikipedia.orgchemistryviews.org Initially, their work on Friedel-Crafts alkylation allowed for the formation of alkylbenzenes from alkyl halides and an aromatic ring using a Lewis acid catalyst. wikipedia.orglibretexts.org This discovery was accidental, stemming from an observation of HCl evolution and the formation of new hydrocarbons when studying the effect of metallic aluminum on amyl chloride. chemistryviews.org This reaction, however, was not without its limitations, including the potential for carbocation rearrangements and over-alkylation of the aromatic ring. libretexts.org A subsequent development, the Friedel-Crafts acylation, offered a more controlled method for introducing acyl groups, which could then be reduced to alkyl groups, thus providing a pathway to linear alkylbenzenes. libretexts.org The industrial production of long-chain alkylbenzenes, which are precursors to widely used surfactants, began around 1950, initially through the Friedel-Crafts alkylation of benzene with tetrapropylene. tandfonline.com
The Wurtz-Fittig reaction , an extension of the Wurtz reaction (discovered by Charles-Adolphe Wurtz in 1855), was developed by Wilhelm Rudolph Fittig in the 1860s. onlineorganicchemistrytutor.comtestbook.com This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to form a substituted aromatic compound. testbook.comwikipedia.org While the Wurtz reaction coupled two alkyl halides, the Wurtz-Fittig modification specifically allowed for the alkylation of aryl halides. onlineorganicchemistrytutor.comwikipedia.org Though it has some limitations due to side reactions, it provided an early and important method for the synthesis of alkylbenzenes. wikipedia.org
The investigation of alkylbenzenes gained further momentum in the mid-20th century with the advent of mass spectrometry, which became a crucial tool for analyzing petroleum and gasoline, providing significant insights into the structure and reactivity of these compounds. core.ac.uk Over time, the environmental impact of certain types of alkylbenzenes, particularly the highly branched ones, led to a shift in industrial production towards more biodegradable linear alkylbenzenes in the mid-1960s. tandfonline.comusgs.gov This shift underscored the growing importance of understanding the chemical and physical properties of specific isomers like this compound.
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound, based on existing academic and scientific literature. The primary objective is to present a concise yet comprehensive overview of its significance and historical context within the specified scientific disciplines.
The scope of this article is strictly limited to the following areas:
An overview of the significance of this compound in materials science, organic synthesis, and environmental science.
A historical perspective on the development of synthetic methods for halogenated alkylbenzenes, namely the Friedel-Crafts and Wurtz-Fittig reactions.
This outline deliberately excludes any discussion of dosage, administration, safety profiles, or adverse effects of the compound. The information is presented for academic and research purposes only.
Chemical Compound Information
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₁₈H₂₉Br chemscene.com |
| Molecular Weight | 325.33 g/mol chemscene.com |
| Appearance | Colorless to light yellow liquid smolecule.comtcichemicals.com |
| CAS Number | 126930-72-1 chemscene.com |
Research Application Data: Suzuki-Miyaura Coupling
This compound is a substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following table provides an example of such a reaction.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | (4-(Pyridine-4-yl)phenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | 4-(4′-dodecyl-[1,1′-biphenyl]-4-yl)pyridine | [This information is synthesized from chemical principles but does not have a direct single reference in the provided search results] |
| 1-bromo-4-phenylbutane | octyl-(9-BBN) | Nickel Pincer Complex | 1-phenyl-dodecane | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-dodecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFMRBISTZHCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568511 | |
| Record name | 1-Bromo-4-dodecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126930-72-1 | |
| Record name | 1-Bromo-4-dodecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-n-hexadecylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 1 Bromo 4 Dodecylbenzene
Nucleophilic Substitution Reactions
The bromine atom on the benzene (B151609) ring of 1-bromo-4-dodecylbenzene can be displaced by nucleophiles, a class of reactions known as nucleophilic aromatic substitution (SNAr). These reactions are fundamental to introducing a variety of functional groups onto the aromatic core.
A significant nucleophilic substitution reaction of this compound is its conversion to 4-dodecylphenol (B94205). This transformation is typically achieved by reacting it with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. smolecule.com The reaction generally requires elevated temperatures and is often carried out in an aqueous or alcoholic medium. smolecule.com
The mechanism of this reaction falls under the category of nucleophilic aromatic substitution. Due to the high stability of the benzene ring, direct SN1 or S.N2 type mechanisms are unfavorable for aryl halides. wikipedia.org Instead, the reaction often proceeds via an addition-elimination mechanism, particularly if there are electron-withdrawing groups present on the ring. libretexts.orgmasterorganicchemistry.com In the case of this compound, which has an electron-donating alkyl group, forcing conditions such as high temperature are typically necessary to facilitate the reaction. The hydroxide ion, acting as a nucleophile, attacks the carbon atom bonded to the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the phenoxide ion, which is then protonated to give 4-dodecylphenol.
While a direct, high-yield synthesis of 4-dodecylphenol from this compound via nucleophilic substitution with hydroxide is mechanistically plausible, alternative synthetic routes are often employed in practice. One such method involves the Friedel-Crafts acylation of phenol (B47542) with dodecanoyl chloride, followed by a reduction of the resulting ketone. prepchem.com
| Reactant | Reagent | Product | Conditions | Yield | Reference |
| This compound | Sodium Hydroxide | 4-Dodecylphenol | Aqueous or alcoholic medium, elevated temperature | Not specified | smolecule.com |
Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, allowing for the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis. In these reactions, this compound can be coupled with a range of organometallic reagents to form new C-C bonds.
Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govchemspider.com This method is widely used for the formation of biaryl compounds.
Heck Coupling: In the Heck reaction, this compound can be coupled with an alkene, such as styrene (B11656), to form a substituted alkene. sctunisie.orgresearchgate.net This reaction is catalyzed by a palladium complex and requires a base.
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org
Grignard Reagents: this compound can be converted to its corresponding Grignard reagent, 4-dodecylphenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. mnstate.edupressbooks.pub This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form alcohols and carboxylic acids, respectively. pressbooks.pubwisc.edu
| Coupling Reaction | Organometallic Reagent/Substrate | Catalyst/Conditions | Product Type | Reference |
| Suzuki | Arylboronic acid | Pd catalyst, base | Biaryl | nih.govchemspider.com |
| Heck | Alkene (e.g., styrene) | Pd catalyst, base | Substituted alkene | sctunisie.orgresearchgate.net |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Grignard Formation | Magnesium | Anhydrous ether | Organomagnesium halide | mnstate.edupressbooks.pub |
A key transformation of this compound is its conversion into 4-dodecylphenylboronic acid. This is a crucial intermediate for subsequent Suzuki cross-coupling reactions. The synthesis is typically achieved through a lithium-halogen exchange followed by reaction with a boron electrophile.
A common procedure involves reacting this compound with an organolithium reagent, such as n-butyllithium, at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate or trimethoxyborane, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired 4-dodecylphenylboronic acid.
| Reactant | Reagents | Intermediate | Product | Conditions | Reference |
| This compound | 1. n-Butyllithium 2. Triisopropyl borate 3. HCl (aq) | 4-Dodecylphenyllithium | 4-Dodecylphenylboronic acid | THF, -50°C to room temperature |
Oxidative Transformations
The dodecyl side chain of this compound can be subjected to oxidative transformations, leading to the formation of valuable carboxylic acid derivatives.
Under strong oxidizing conditions, this compound can be converted to 4-dodecylbenzoic acid. smolecule.com A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄). smolecule.commasterorganicchemistry.com The reaction involves the oxidation of the benzylic carbon of the dodecyl group. For the reaction to proceed, there must be at least one hydrogen atom on the benzylic carbon. The long alkyl chain is cleaved during this vigorous oxidation, with the benzylic carbon being oxidized to a carboxylic acid group.
The reaction is typically carried out by heating the alkylbenzene with an aqueous solution of potassium permanganate. The initial product is the potassium salt of the benzoic acid, which upon acidification yields the free carboxylic acid.
| Reactant | Oxidizing Agent | Product | General Conditions | Reference |
| This compound | Potassium Permanganate (KMnO₄) | 4-Bromobenzoic acid* | Heat, aqueous solution | smolecule.commasterorganicchemistry.com |
*Note: The oxidation of the alkyl chain of this compound with a strong oxidizing agent like potassium permanganate will lead to the formation of 4-bromobenzoic acid, as the entire alkyl chain is cleaved, leaving only the carboxylic acid group attached to the ring. The initial search result suggesting the formation of 4-dodecylbenzoic acid under these conditions is likely incorrect as permanganate oxidation of alkylbenzenes typically cleaves the entire alkyl chain down to the benzylic carbon.
Reduction Reactions
The bromine atom of this compound can be removed through reduction reactions, a process known as dehalogenation. This transformation is a key method for the synthesis of 4-dodecylbenzene from its brominated precursor. The reaction typically involves the use of a strong reducing agent.
One common method for the reduction of this compound is the use of lithium aluminum hydride (LiAlH₄). smolecule.com In this reaction, the hydride ion (H⁻) from the reducing agent effectively displaces the bromide ion, resulting in the formation of the C-H bond and yielding 4-dodecylbenzene as the primary product. smolecule.com The reaction proceeds via a nucleophilic substitution mechanism where the aryl halide is converted into its corresponding hydrocarbon.
Another approach involves catalytic hydrogenation. While not explicitly detailed for this specific compound in the provided sources, nickel-catalyzed cross-coupling reactions can result in reduction as a side reaction or a primary pathway under certain conditions. For instance, the reaction of similar alkyl halides in the presence of a nickel pincer complex and a borane (B79455) reagent can yield the reduced hydrocarbon product, dodecylbenzene (B1670861), with significant yield (e.g., 68%). thieme-connect.com
These reduction methods are fundamental in synthetic organic chemistry, allowing for the strategic removal of a halogen atom that may have been necessary as a directing group or for other transformations in a multi-step synthesis.
Table 1: Reduction of this compound
| Reactant | Reagent(s) | Product | Reference |
|---|
Functionalization Reactions
The bromine atom on the benzene ring makes this compound a versatile substrate for a variety of functionalization reactions. The carbon-bromine bond can be targeted to form new carbon-carbon or carbon-heteroatom bonds, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.com
Grignard Reaction
This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 4-dodecylphenylmagnesium bromide. wvu.eduorganic-chemistry.org The insertion of magnesium into the carbon-bromine bond inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile. wvu.edu
This Grignard reagent is a powerful tool in organic synthesis. It can react with a wide array of electrophiles to form new carbon-carbon bonds. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. organic-chemistry.org Reaction with dimethylformamide (DMF) followed by an acidic workup produces 4-dodecylbenzaldehyde. walisongo.ac.id This reactivity allows for the introduction of various functional groups onto the dodecylbenzene scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is reactive in several palladium-catalyzed cross-coupling reactions, which are fundamental methods for the formation of C-C bonds. The general reactivity order for aryl halides in these reactions is I > Br > Cl. harvard.edufishersci.co.uk
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. harvard.edufishersci.co.uk For instance, this compound can be coupled with an arylboronic acid to synthesize 4-alkyl-1,1'-biphenyls. The reaction is highly valued for its tolerance of a wide range of functional groups and its use of relatively non-toxic boronic acid reagents. thieme-connect.comfishersci.co.uk
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, to form a substituted alkene. organic-chemistry.orgrug.nl The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org This method allows for the vinylation of the aromatic ring, extending the carbon framework and introducing unsaturation.
Sonogashira Coupling: In the Sonogashira coupling, this compound reacts with a terminal alkyne to create an aryl-alkyne bond. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orggold-chemistry.org It is a highly efficient method for synthesizing substituted alkynes, which are important precursors for various organic materials and complex molecules. washington.edu A derivative, 1-bromo-4-(1-octynyl)benzene, has been shown to undergo subsequent Suzuki coupling, demonstrating the utility of these sequential reactions. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid (R'-B(OH)₂) | Pd catalyst, Base | Biaryls, etc. | thieme-connect.comharvard.edufishersci.co.uk |
| Heck | Alkene (e.g., Styrene) | Pd catalyst, Base | Substituted Alkenes | organic-chemistry.orgrug.nlnih.gov |
Other Functionalization Reactions
Beyond C-C bond formation, this compound can undergo other transformations at the C-Br bond or on the aromatic ring.
Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles. For example, reaction with sodium hydroxide or potassium hydroxide can yield 4-dodecylphenol. smolecule.com
Nitration: The aromatic ring can be functionalized via electrophilic aromatic substitution. For instance, treatment of this compound with fuming nitric acid in sulfuric acid at low temperatures results in nitration, yielding 4-bromo-1-dodecyl-2-nitrobenzene. acs.org The dodecyl group is an ortho-, para- director, and the bromo group is also an ortho-, para- director. The substitution occurs ortho to the bulky dodecyl group.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides granular insight into the molecular structure of 1-bromo-4-dodecylbenzene by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
¹H NMR Analysis of Alkyl Chain and Aromatic Protons
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the aromatic ring and the long dodecyl side chain. The aromatic region typically displays a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the bromine atom (H-3 and H-5) are chemically equivalent, as are the two protons ortho to the alkyl group (H-2 and H-6). This results in two doublets in the downfield region of the spectrum.
The protons of the dodecyl chain appear in the upfield region. The benzylic protons (α-CH₂) adjacent to the aromatic ring are deshielded and appear as a triplet. The long chain of methylene (B1212753) groups (-(CH₂)₁₀-) creates a large, complex signal, often appearing as a broad multiplet. The terminal methyl group (-CH₃) of the dodecyl chain is the most shielded and typically appears as a triplet at the most upfield position.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (AA'BB' system) | ~7.40 | Doublet |
| Aromatic Protons (AA'BB' system) | ~7.05 | Doublet |
| Benzylic Methylene (α-CH₂) | ~2.55 | Triplet |
| Methylene Chain (-(CH₂)₁₀-) | ~1.2-1.6 | Multiplet |
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Due to the molecule's symmetry, the 18 carbon atoms give rise to a smaller number of unique signals. In the aromatic region, four distinct signals are expected for the six carbons, as C-2 is equivalent to C-6, and C-3 is equivalent to C-5. The carbon atom bonded to the bromine (C-4, the ipso-carbon) is significantly influenced by the 'heavy atom effect,' which can cause an upfield shift compared to what would be expected based on electronegativity alone. chemicalbook.com The quaternary carbon attached to the alkyl chain (C-1) also has a characteristic chemical shift.
The aliphatic carbons of the dodecyl chain are well-resolved in the upfield portion of the spectrum. The chemical shifts of these carbons generally decrease as their distance from the electron-withdrawing aromatic ring increases, with the terminal methyl carbon being the most shielded. docbrown.info
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Quaternary, C-alkyl) | ~141 |
| C-2, C-6 (Aromatic CH) | ~130 |
| C-3, C-5 (Aromatic CH) | ~131 |
| C-4 (Quaternary, C-Br) | ~120 |
| Benzylic Methylene (α-CH₂) | ~35 |
| Methylene Chain (-(CH₂)₁₀-) | ~22-32 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the molecular formula. For this compound, the molecular formula is C₁₈H₂₉Br. nih.govavantorsciences.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₁₈H₂₉⁷⁹Br is approximately 324.1453 Da. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).
MALDI-TOF Mass Spectrometry for Derivatized Products
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large, non-volatile molecules. While this compound itself is readily analyzed by other ionization methods like electron ionization (EI) or electrospray ionization (ESI), its derivatives, especially polymeric or macromolecular structures synthesized from it, are excellent candidates for MALDI-TOF analysis.
For instance, if this compound were used as an initiator or a monomer in polymerization, the resulting polymer's molecular weight distribution could be characterized by MALDI-TOF. Often, derivatization is employed to enhance ionization efficiency and detection sensitivity. chemicalbook.com For example, functional groups can be introduced that readily accept a charge or absorb the laser energy from the matrix. Although not a common application for this specific molecule, if it were incorporated into a larger, more complex structure like a derivatized polysaccharide or cyclodextrin, MALDI-TOF would be the analytical method of choice. nih.govdocbrown.info The derivatization strategy would depend on the nature of the final product, but the goal remains to improve ionization for accurate mass measurement of the macromolecule. uwosh.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key expected absorption peaks include:
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range), corresponding to the CH₂ and CH₃ groups of the dodecyl chain.
Aromatic C=C Stretching: Medium to weak absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
C-Br Stretching: A characteristic absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹, indicating the presence of the bromo-substituent.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| Aromatic C=C Bend/Stretch | 1600-1450 | Medium-Weak |
| C-H Bend (Aliphatic) | 1470-1370 | Medium |
Computational Chemistry and Theoretical Modeling of 1 Bromo 4 Dodecylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like orbital energies and charge distributions.
For 1-bromo-4-dodecylbenzene, DFT calculations can provide a detailed picture of its ground-state electronic structure. A typical study would involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, calculations of vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts can be performed. These theoretical spectra can be compared with experimental data to validate the computational model. nih.gov
The electronic properties are highly dependent on the molecular structure, particularly the substitution pattern on the benzene (B151609) ring. nih.gov The presence of the bromine atom and the long dodecyl chain influences the electron distribution across the aromatic system. DFT calculations allow for the quantification of properties such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)
| Property | Calculated Value | Unit | Significance |
| Total Energy | -2850.5 | Hartrees | Ground state energy of the optimized geometry. |
| HOMO Energy | -6.2 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 | eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.8 | Debye | Measure of the overall polarity of the molecule. |
| Polarizability | 350.2 | Bohr³ | Ease with which the electron cloud can be distorted by an external electric field. |
These DFT-derived descriptors are fundamental not only for understanding the intrinsic properties of this compound but also serve as essential input parameters for more complex models, such as QSAR studies. cornell.edu
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a molecule with significant conformational flexibility, such as the long dodecyl chain of this compound, MD simulations are essential to explore the accessible conformational states. nih.gov
An MD simulation of this compound would typically place the molecule in a simulated environment, such as a solvent box of water or a nonpolar solvent, under specific temperature and pressure conditions. The simulation then solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mpg.de This allows for the study of dynamic processes and the statistical sampling of different molecular conformations.
The primary focus of an MD simulation for this molecule would be the conformational behavior of the C12 alkyl chain. The chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Key parameters to analyze from the simulation trajectory include:
Dihedral Angle Distributions: Analyzing the distribution of torsion angles along the alkyl chain to identify preferential conformations (e.g., trans vs. gauche).
Radius of Gyration (Rg): This parameter measures the compactness of the molecule over time. Fluctuations in Rg can indicate significant conformational changes, such as the folding or extension of the dodecyl tail.
End-to-End Distance: The distance between the first and last carbon of the alkyl chain provides a measure of its extension.
Table 2: Representative Conformational Data from a Hypothetical MD Simulation of this compound (Note: These values are illustrative of typical results from MD simulations of long-chain alkyl molecules.)
| Parameter | Mean Value | Standard Deviation | Description |
| Radius of Gyration (Rg) | 8.2 | 0.5 | Å |
| End-to-End Distance (Dodecyl Chain) | 12.5 | 1.8 | Å |
| Number of gauche dihedrals | 3.1 | 1.2 | - |
| Number of anti dihedrals | 7.9 | 1.2 | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. These models are powerful tools in drug discovery and environmental toxicology for predicting the activity of new, unsynthesized compounds. nih.gov
A QSAR study on derivatives of this compound would involve a series of molecules where the base structure is systematically modified. For instance, the position of the bromine atom could be varied, the length of the alkyl chain could be altered, or additional functional groups could be introduced onto the benzene ring. For each derivative, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated.
These descriptors can be categorized as:
Electronic: Derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov
Steric: Related to the size and shape of the molecule (e.g., molecular volume, surface area, specific shape indices).
Hydrophobic: Describing the molecule's affinity for nonpolar environments (e.g., the logarithm of the octanol-water partition coefficient, LogP).
Topological: Indices derived from the 2D graph representation of the molecule.
Once the descriptors and the experimental activity (e.g., toxicity to an organism, binding affinity to a receptor) are determined for a "training set" of compounds, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model.
For example, a hypothetical QSAR equation for the toxicity of brominated alkylbenzene derivatives might look like:
Log(1/EC50) = a(LogP) - b(LUMO) + c*(Molecular_Volume) + d
Where a, b, c, and d are constants determined by the regression analysis. Such a model, once validated, could be used to predict the toxicity of other related compounds, guiding the design of safer chemicals or more potent drugs.
Applications in Materials Science and Polymer Chemistry
Role in Organic Electronics and Semiconducting Materials
The most prominent application of 1-Bromo-4-dodecylbenzene is as a critical precursor in the synthesis of organic semiconductors. The dodecylphenyl moiety it provides is essential for the processability and performance of materials used in next-generation electronic devices.
Many high-performance organic semiconductors are conjugated polymers, which consist of a rigid backbone of alternating single and double bonds. These materials are often insoluble, making them difficult to process into the thin films required for electronic devices. The introduction of long alkyl side chains is a key strategy to overcome this issue.
This compound is an ideal starting material for introducing the 4-dodecylphenyl group as a side chain or an end-capping unit onto a conjugated polymer backbone. The bromine atom allows for participation in a variety of carbon-carbon bond-forming cross-coupling reactions, which are the cornerstone of conjugated polymer synthesis.
Two fundamental transformations are commonly used:
Grignard Reaction: this compound can be reacted with magnesium metal to form the corresponding Grignard reagent, 4-dodecylphenylmagnesium bromide. google.comgelest.com This powerful nucleophile can then be coupled with other electrophilic aromatic halides in the presence of a suitable catalyst.
Suzuki Coupling: The compound can be converted into its boronic acid or boronic ester derivative. youtube.com This is typically achieved by first forming an organolithium or Grignard reagent, which is then reacted with a borate (B1201080) ester. youtube.com The resulting 4-dodecylphenylboronic acid or ester is a key building block for palladium-catalyzed Suzuki coupling reactions, a widely used method for constructing the biaryl linkages that make up conjugated polymer backbones. organic-chemistry.orgnih.gov
The table below outlines a typical synthetic pathway to convert this compound into a versatile building block for Suzuki polymerization.
| Step | Reaction | Reagents | Purpose |
| 1 | Lithiation | n-Butyllithium (n-BuLi) | Replaces the bromine atom with lithium, creating a potent nucleophile. |
| 2 | Borylation | Triisopropyl borate B(O-iPr)₃ | The organolithium reagent attacks the boron atom of the borate ester. |
| 3 | Hydrolysis | Acidic water (e.g., HCl(aq)) | Removes the isopropyl groups to yield the final 4-dodecylphenylboronic acid. |
By using these methods, the 4-dodecylphenyl group can be attached to various conjugated backbones, such as polyfluorenes, polythiophenes, and other copolymers, imparting crucial solubility in common organic solvents for device fabrication.
In organic photovoltaic (OPV) devices, the active layer responsible for converting light into electricity is typically a "bulk heterojunction" (BHJ). This consists of an intimate, nanoscale blend of an electron-donating polymer and an electron-accepting material. The efficiency of the device is highly dependent on the morphology of this blend.
The dodecyl chains introduced via precursors like this compound play a critical role in controlling this morphology. Their primary functions are:
Solubility and Processing: They allow the conjugated polymer to be dissolved, enabling it to be deposited as a thin film from solution using techniques like spin-coating or printing.
Morphology Control: The long, flexible alkyl chains influence how the polymer chains pack in the solid state. This affects the domain sizes and the degree of phase separation between the donor and acceptor materials in the BHJ, which is crucial for efficient exciton (B1674681) dissociation and charge transport.
Without such solubilizing side chains, many high-performance conjugated polymers could not be processed into the optimal active layer morphology required for high-efficiency solar cells.
This compound is a key precursor for synthesizing light-emitting polymers used in organic light-emitting diodes (OLEDs), particularly for blue-emitting materials. Polyfluorene derivatives, for example, are a class of conjugated polymers known for their efficient blue emission and good thermal stability.
The role of the dodecyl side chains, introduced via this compound, is multifaceted and vital for OLED performance:
Solution Processability: As with OPVs, the side chains enable the polymer to be deposited from solution, facilitating the fabrication of large-area and flexible displays.
Luminescence Efficiency: In the solid state, conjugated polymer backbones have a strong tendency to aggregate. This aggregation can create quenching sites that reduce or alter the color of the emitted light, lowering device efficiency and purity. The bulky dodecyl chains act as steric spacers, physically preventing the polymer backbones from getting too close to one another. This preserves the intrinsic photoluminescent properties of the individual polymer chains, leading to more efficient and color-stable emission.
By enabling both processability and high solid-state luminescence efficiency, the dodecylphenyl groups derived from this compound are instrumental in the development of high-performance, solution-processed OLEDs.
Fabrication of Organic Field-Effect Transistors (OFETs)
The compound this compound serves as a critical precursor and building block in the synthesis of organic semiconductors, which form the active layer in Organic Field-Effect Transistors (OFETs). chemscene.com OFETs are electronic devices that utilize an organic semiconductor material to control the flow of electrical current. A typical OFET architecture consists of a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor layer. The performance of an OFET is largely determined by the properties of this semiconductor layer, including its ability to transport charge carriers, which is quantified by charge carrier mobility. researchgate.netossila.com
While this compound is not used as the active semiconductor material itself, its molecular structure is ideally suited for incorporation into more complex conjugated polymer systems designed for high performance in OFETs. The key features it provides are the reactive bromine site and the long dodecyl alkyl chain.
The bromine atom allows the molecule to be integrated into polymer backbones through various cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling. This enables the creation of precisely designed conjugated polymers where the dodecylbenzene (B1670861) group is a pendant side chain.
The dodecyl chain is essential for several reasons:
Solubility: It imparts solubility in common organic solvents, which is crucial for fabricating large-area, uniform thin films of the semiconductor material using solution-based techniques like spin-coating or inkjet printing. ossila.com
Morphology Control: The long alkyl chain influences the self-assembly and packing of the polymer chains in the solid state. This control over the thin-film morphology, including crystallinity and molecular orientation, is paramount for achieving efficient charge transport between polymer chains. rsc.orgwhiterose.ac.uk
For instance, research on polyaniline-based OFETs has utilized dodecylbenzene sulfonic acid as a dopant, demonstrating the utility of the dodecylbenzene moiety in facilitating charge transport within the transistor's active layer. researchgate.net By using this compound as a starting material, chemists can synthesize novel organic semiconductors where the dodecyl group is covalently integrated, offering precise control over the final material's properties for optimized OFET performance. chemscene.com
Polymerization Applications
Monomer or Intermediate in Polymer Synthesis
This compound is a versatile intermediate in the synthesis of various polymers, particularly those with tailored electronic and physical properties. Its chemical structure, featuring a reactive bromo-functionalized aromatic ring and a long alkyl chain, allows it to be incorporated into polymer structures through several synthetic routes.
One direct application involves its use in the synthesis of poly(phenylene)s. The compound can be converted into a more reactive organometallic intermediate, such as 1-bromo-4-lithiobenzene. This lithiated species can then undergo polymerization to form poly(phenylene) chains, where the dodecyl groups act as solubilizing side chains. researchgate.net Without such side chains, poly(phenylene)s are rigid and insoluble, making them difficult to process.
More commonly, this compound is used as a comonomer in polycondensation reactions. Through metal-catalyzed cross-coupling reactions, it can be reacted with other monomers, such as boronic acids or organotin compounds, to build the polymer backbone. In this role, it introduces a 4-dodecylphenylene unit into the final polymer structure. This approach is fundamental in creating a wide range of conjugated polymers for electronic applications. nsf.gov
The table below summarizes the key reactive features of this compound and the types of polymer structures they enable.
| Feature | Reactive Site | Common Reactions | Resulting Polymer Structure |
| Aryl Bromide | C-Br bond | Grignard Formation, Lithiation, Suzuki Coupling, Stille Coupling, Heck Coupling | Incorporation into polymer backbones or attachment as a side group. |
| Dodecyl Chain | C12H25 group | N/A (influences properties) | Provides solubility and affects solid-state morphology. |
Controlled Radical Polymerization (e.g., ATRP, RAFT)
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful controlled radical polymerization (CRP) techniques that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.netnih.gov While this compound is not a vinyl monomer and thus cannot be directly polymerized via these methods, it is a valuable precursor for synthesizing custom initiators for ATRP.
ATRP relies on the reversible activation and deactivation of a dormant polymer chain, which has a terminal halogen atom (typically bromine or chlorine), catalyzed by a transition metal complex. cmu.edu A molecule's suitability as an ATRP initiator depends on its ability to generate a stable radical upon abstraction of the halogen atom.
This compound can be chemically modified to create a highly effective ATRP initiator. For example, it can undergo Friedel-Crafts acylation followed by α-bromination to produce a structure like 2-bromo-1-(4-dodecylphenyl)ethan-1-one. This molecule contains a bromine atom adjacent to both a carbonyl group and an aromatic ring, which stabilizes the resulting radical, making it an excellent initiator for the controlled polymerization of monomers like styrene (B11656) or acrylates. researchgate.net
The use of such an initiator derived from this compound allows for the synthesis of polymers where every chain is end-capped with a dodecylphenyl group. This precise placement of functionality is a key advantage of controlled polymerization and can be used to impart specific properties, such as hydrophobicity or self-assembly behavior, to the resulting polymer. cmu.edu
| CRP Technique | Role of this compound | Potential Monomers | Benefit |
| ATRP | Precursor for synthesizing a functional initiator (e.g., 2-bromo-1-(4-dodecylphenyl)ethan-1-one). | Styrenes, Acrylates, Methacrylates. cmu.edusigmaaldrich.com | Produces polymers with a terminal 4-dodecylphenyl group, enabling control over end-group functionality. |
| RAFT | Precursor for synthesizing the 'R' group of a RAFT agent (Z-C(=S)S-R). | Acrylates, Acrylamides, Styrenes. sigmaaldrich.com | Allows for the creation of polymers with a dodecylphenyl terminal group, influencing the polymer's solution and solid-state properties. |
Preparation of Conjugated Polymers with Tunable Properties
The synthesis of conjugated polymers with precisely controlled, or "tunable," properties is a cornerstone of modern materials science. This compound is a key building block in this field, primarily used in a strategy known as side-chain engineering. The properties of a conjugated polymer are determined not only by its conjugated backbone but also significantly by the nature of its side chains. researchgate.netscispace.com
The dodecyl group provided by this compound serves as a solubilizing side chain. By incorporating it onto a rigid polymer backbone via cross-coupling reactions, chemists can render otherwise intractable materials processable from solution. This is the first level of property tuning: controlling solubility and processability.
Beyond solubility, the length and density of alkyl side chains can be used to fine-tune the electronic and optical properties of the polymer. This is achieved by controlling the intermolecular arrangement, or packing, of the polymer chains in the solid state. The dodecyl chains act as spacers between the conjugated backbones, influencing the π-π stacking distance, which is critical for charge transport. researchgate.netnih.gov
By systematically varying the side chains—for example, by using analogues of this compound with different alkyl chain lengths (e.g., octyl, hexadecyl)—researchers can tune the following properties:
Absorption and Emission Spectra: Changes in polymer aggregation and conformation induced by different side chains can alter the effective conjugation length, shifting the absorption and fluorescence wavelengths.
Energy Levels: The electronic environment created by the side chains can subtly modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.
Charge Carrier Mobility: The degree of order and intermolecular spacing dictated by the side chains directly impacts how efficiently charges can move through the material. rsc.org
The strategic use of this compound and related compounds allows for the creation of libraries of polymers from the same conjugated backbone but with a spectrum of properties tailored for specific applications like OFETs, polymer solar cells, and sensors. rsc.org
Influence on Polymer Morphology and Charge Transport
The introduction of the 4-dodecylphenyl group into polymers, using this compound as a precursor, has a profound influence on the resulting polymer's solid-state morphology and, consequently, its charge transport characteristics. acs.org In semiconducting polymers, efficient charge transport relies on the formation of well-ordered microstructures where conjugated backbones are in close proximity, allowing for effective π-orbital overlap. researchgate.net
The long, flexible dodecyl chains play a dual role. On one hand, they prevent excessive aggregation in solution, enabling processing. On the other hand, in the solid state, their steric bulk can disrupt the close packing of the polymer backbones, potentially hindering charge transport. rsc.org However, these alkyl chains can also promote self-assembly into ordered lamellar structures, where crystalline domains of interdigitated side chains separate the π-stacked backbones. The balance between these effects is critical.
Research has shown that side-chain engineering can dictate several key morphological features:
Crystallinity: The degree of order within the polymer film. Longer, linear alkyl chains can sometimes enhance crystallinity. researchgate.net
π-π Stacking Distance: The distance between adjacent conjugated backbones. Shorter distances generally lead to better electronic coupling and higher charge mobility. Side chains can increase this distance. korea.ac.kr
Molecular Orientation: Polymer backbones can adopt an "edge-on" or "face-on" orientation relative to the substrate. This orientation is critical for charge transport in devices like OFETs, and it can be influenced by the side chains. researchgate.net
These morphological characteristics have a direct and measurable impact on charge transport. For example, a polymer with well-interconnected crystalline domains and a short π-π stacking distance will typically exhibit higher charge carrier mobility. Studies have shown that there is often an optimal alkyl chain length; chains that are too short may not provide enough solubility, while chains that are too long can lead to disordered morphologies and reduced charge transport. rsc.org The dodecyl group is frequently found to be a good compromise, offering a balance of solubility and favorable packing for many conjugated polymer systems.
The following table details the relationship between side-chain characteristics and their impact on morphology and charge transport.
| Side-Chain Parameter | Influence on Morphology | Consequence for Charge Transport |
| Chain Length (e.g., Dodecyl) | Affects π-π stacking distance and degree of crystallinity. Can promote lamellar packing. rsc.org | An optimal length exists to balance solubility and close packing, maximizing charge carrier mobility. rsc.org |
| Chain Density | A lower density of side chains can allow backbones to pack more closely. researchgate.net | May lead to increased intrachain and interchain charge transport, boosting mobility. researchgate.net |
| Branching Point | Moving the branching point of the alkyl chain away from the polymer backbone can improve planarity and packing. researchgate.net | Can lead to a significant enhancement in charge carrier mobility. |
| Functional Groups | Introducing polar groups (e.g., esters) into the side chain can induce specific interactions, shortening π-π stacking distance. korea.ac.kr | Can promote more ordered, two-dimensional packing, resulting in higher hole mobility. korea.ac.kr |
Biological and Environmental Research Applications
Interaction with Biological Membranes
The amphiphilic nature of 1-bromo-4-dodecylbenzene, characterized by a hydrophilic aromatic head and a long hydrophobic dodecyl tail, allows it to readily interact with biological membranes. This interaction can lead to significant alterations in the physical properties of the lipid bilayer, which has been a subject of scientific inquiry.
Studies on Membrane Fluidity and Permeability
General studies on the effects of similar amphiphilic compounds on liposomes, which are artificial vesicles that model cell membranes, have shown that the incorporation of such molecules can lead to an increase in membrane permeability. This is often assessed using permeability assays where the leakage of an encapsulated fluorescent dye is measured over time. It is plausible that this compound would induce a similar increase in the permeability of liposomal membranes.
Implications for Drug Delivery Systems
The ability of compounds like this compound to modify membrane properties has significant implications for the design of drug delivery systems. The enhanced permeability of cell membranes caused by such molecules could potentially be harnessed to facilitate the entry of therapeutic agents into cells. While there are no specific drug delivery systems reported to utilize this compound, its surfactant-like properties make it a candidate for investigation in this area. Surfactants are widely used in pharmaceutical formulations to increase the solubility and bioavailability of drugs.
Enzymatic Interaction Studies
The interaction of this compound with key metabolic enzymes is another area of research interest, particularly its potential to inhibit enzymes of the cytochrome P450 superfamily.
Potential Inhibitory Effects on Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19)
Cytochrome P450 enzymes are crucial for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. It has been suggested that this compound may act as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. nih.gov
While specific inhibitory constants (K_i) or IC50 values for this compound are not available in the reviewed literature, studies on structurally related alkylphenols have demonstrated inhibitory effects on CYP1A enzymes. For instance, the inhibitory potency of alkylphenols on CYP1A activity in fish liver microsomes was found to increase with the length of the alkyl chain. nih.gov This suggests that the dodecyl chain of this compound could contribute to a significant inhibitory effect. Similarly, various brominated aromatic compounds have been shown to inhibit CYP enzymes, though specific data for this compound is lacking.
Table 1: Inhibitory Effects of Selected Alkylphenols on CYP1A Activity in Atlantic Cod Liver Microsomes
| Compound | IC50 (µM) |
| 4-tert-butylphenol (C4) | >300 |
| 4-n-pentylphenol (C5) | ~150 |
| 4-n-hexylphenol (C6) | ~50 |
| 4-n-heptylphenol (C7) | ~12 |
Source: Adapted from Arukwe et al. (2004). nih.gov This table illustrates the trend of increasing inhibitory potency with longer alkyl chains for related compounds.
Microbial Degradation Studies
Understanding the environmental fate of synthetic chemicals like this compound is crucial for assessing their potential ecological impact. Microbial degradation is a key process that determines the persistence of such compounds in the environment.
Biodegradation of Aromatic Compounds by Microorganisms
The biodegradation of aromatic compounds, including halogenated and alkylated derivatives, has been extensively studied. nih.gov Microorganisms have evolved diverse enzymatic pathways to break down these often-recalcitrant molecules. The degradation of this compound is expected to involve two main enzymatic processes: the degradation of the alkyl chain and the dehalogenation of the aromatic ring.
The long dodecyl chain is likely to be degraded through a process of terminal oxidation followed by β-oxidation, a common pathway for the breakdown of alkanes. The initial attack on the aromatic ring often involves dioxygenase enzymes, which introduce hydroxyl groups, making the ring more susceptible to cleavage. nih.gov
The bromine substituent on the benzene (B151609) ring presents a challenge for microbial degradation. However, various bacteria have been shown to possess dehalogenase enzymes that can cleave carbon-halogen bonds. nih.govnih.gov This dehalogenation can occur either aerobically or anaerobically and is a critical step in the complete mineralization of the compound. nih.govnih.govacs.orgsemanticscholar.org While specific microbial strains capable of degrading this compound have not been identified in the literature, the existence of these general degradation pathways in the microbial world suggests that it is likely biodegradable under appropriate environmental conditions. smolecule.com
Table 2: Common Microbial Enzymes Involved in the Degradation of Aromatic Hydrocarbons
| Enzyme Class | Function | Example Substrates |
| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring | Benzene, Naphthalene |
| Monooxygenases | Incorporation of one oxygen atom into the substrate | Alkanes, Phenols |
| Dehalogenases | Removal of halogen atoms from organic compounds | Chlorinated and brominated aromatics |
| β-oxidation enzymes | Stepwise breakdown of fatty acid chains | Alkanes, Alkyl side chains |
This table provides a general overview of enzyme classes relevant to the potential biodegradation of this compound.
Derivatives and Functionalization of 1 Bromo 4 Dodecylbenzene
Synthesis of Novel Compounds Incorporating the 4-Dodecylphenyl Moiety
The 4-dodecylphenyl group can be incorporated into a wide array of novel structures primarily through reactions involving the carbon-bromine bond on the aromatic ring. Metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most prevalent methods for derivatizing 1-bromo-4-dodecylbenzene. libretexts.orgmt.com It involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org This method is highly versatile and tolerates a wide range of functional groups, making it ideal for synthesizing complex biaryl compounds, conjugated polymers, and precursors for liquid crystals. thieme-connect.commt.com
For instance, this compound can be reacted with various arylboronic acids to create substituted biphenyls. nih.gov A typical procedure involves heating the reactants with a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand like PCy₃·HBF₄, in a solvent system with a base like cesium carbonate. nih.gov Researchers have also used this reaction to synthesize pyrimidine-containing hexaarylbenzene derivatives, which have applications in developing materials with unique morphological properties. rsc.org The synthesis often begins by converting this compound into its boronic ester derivative, 2-(4-dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can then be coupled with other aryl halides. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-bromo-4-(chloromethyl)benzene | p-tolylboronic acid | Pd(OAc)₂ / PCy₃∙HBF₄ / Cs₂CO₃ | 4'-(chloromethyl)-4-methyl-1,1'-biphenyl | 98% | nih.gov |
| 1-bromo-4-(chloromethyl)benzene | (3-chlorophenyl)boronic acid | Pd(OAc)₂ / PCy₃∙HBF₄ / Cs₂CO₃ | 3-chloro-4'-(chloromethyl)-1,1'-biphenyl | 73% | nih.gov |
| 1-bromo-4-(1-octynyl)benzene | phenylboronic acid | Pd-catalyst I / K₂CO₃ / TBAB | 1-(4-biphenylyl)-1-octyne | Not specified | researchgate.net |
| 1-bromo-4-(1-octynyl)benzene | 4-anisylboronic acid | Pd-catalyst II / K₂CO₃ / TBAB | 1-(4-(4´-anisyl)phenyl)-1-octyne | 90% | researchgate.net |
Grignard Reaction: The formation of a Grignard reagent, 4-dodecylphenylmagnesium bromide, is another cornerstone strategy for derivatization. leah4sci.comlibretexts.org This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org The resulting organometallic compound features a highly nucleophilic carbon atom, which can attack a wide range of electrophiles. leah4sci.com This reaction effectively inverts the polarity of the functional carbon atom. libretexts.org For example, reacting the Grignard reagent with aldehydes or ketones yields secondary or tertiary alcohols, respectively, thereby elongating the carbon chain and introducing new functional groups. leah4sci.com Reaction with dimethylformamide (DMF) can produce 4-dodecylbenzaldehyde. walisongo.ac.id
Other Coupling Reactions: While Suzuki and Grignard reactions are common, other cross-coupling methods like Stille, Hiyama, and Kumada couplings can also be employed to synthesize novel compounds from this compound. ambeed.com Furthermore, polymerization reactions can yield materials like polyphenylenes. One method involves the treatment of 1-bromo-4-lithiobenzene (formed from an aryl bromide) with hexamethylphosphoramide (B148902) (HMPA) to produce polyphenylenes with predominantly para-linkages. dtic.milresearchgate.net
Strategies for Further Functionalization of the Alkyl Chain and Aromatic Ring
Functionalization of this compound can be targeted at either the aromatic ring or the long alkyl chain, allowing for the synthesis of a diverse range of amphiphilic molecules.
Aromatic Ring Functionalization: The primary site for modification is the bromine-substituted carbon on the benzene (B151609) ring. As discussed, cross-coupling reactions are the most powerful methods for this purpose. ambeed.com
C-C Bond Formation: Suzuki-Miyaura and Grignard reactions are central to forming new carbon-carbon bonds, enabling the attachment of other aryl, alkyl, or vinyl groups. thieme-connect.comleah4sci.com This is fundamental in synthesizing liquid crystals and polymers where a rigid core is extended or linked. myskinrecipes.com
Lithiation: Reaction with an organolithium reagent, such as butyllithium, can replace the bromine atom with lithium, forming 4-dodecylphenyllithium. dtic.mil This intermediate is highly reactive and can be used in subsequent reactions, for example, in polymerization processes. dtic.milresearchgate.net
Nucleophilic Aromatic Substitution: While less common for simple aryl bromides, nucleophilic substitution can be facilitated in specific cases, for example, in the Ullmann condensation to form diaryl ethers. A patent describes the reaction of a related compound, the potassium salt of 3-pentadecyl phenol (B47542), with bromobenzene (B47551) in the presence of copper powder to form a diphenyl ether derivative. google.com
Alkyl Chain Functionalization: Direct functionalization of the saturated dodecyl chain is more challenging than modifying the aromatic ring due to the lower reactivity of C-H bonds. However, strategies exist, often involving multi-step syntheses.
Oxidation: Under strong oxidizing conditions, the alkyl chain can be oxidized. For example, reagents like potassium permanganate (B83412) can convert the dodecyl group into a carboxylic acid, forming 4-bromobenzoic acid derivatives, though this would cleave the long chain. smolecule.com More controlled oxidation at specific positions is difficult.
Halogenation: Free-radical halogenation can introduce bromine or chlorine atoms onto the alkyl chain, but this process typically lacks selectivity and yields a mixture of products.
Synthesis from Functionalized Precursors: A more controlled approach is to start with a precursor that already contains a functional group on the alkyl chain before the final molecule is assembled. For example, one could start with a functionalized dodecene or dodecanol, attach it to a benzene ring via Friedel-Crafts alkylation, and then brominate the para position. taylorandfrancis.com This allows for precise placement of functional groups like hydroxyls, esters, or other halides along the chain, which can then be used for further reactions, such as chain extension or the attachment of polar head groups for surfactant applications. google.com
Structure-Property Relationships of Derivatized this compound Compounds
The specific structure of derivatives synthesized from this compound dictates their physical, chemical, and material properties. Understanding the relationship between molecular structure and bulk properties is crucial for designing materials with desired functions. researchgate.netacs.org
Liquid Crystals: In the field of liquid crystals, the 4-dodecylphenyl moiety serves as a critical structural component. chemscene.comchemscene.com Liquid crystal molecules (mesogens) typically consist of a rigid core and flexible terminal chains. colorado.edu
Role of the Dodecyl Chain: The long, flexible dodecyl chain provides the necessary fluidity and influences the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. colorado.eduresearchgate.net Its length and flexibility help to promote the molecular alignment required for mesophase formation upon cooling from an isotropic liquid state. colorado.edu
Role of the Aryl Core: The 4-dodecylphenyl group acts as part of the rigid core. By using coupling reactions to link this group to other aromatic or heterocyclic rings (e.g., pyridines, biphenyls), the rigidity and length of the core can be systematically varied. researchgate.net This modification directly impacts the thermal stability and the specific type of smectic or nematic phase exhibited by the compound. For example, linking it to a pyridine-chalcone structure has been shown to produce compounds with smectic A phases. researchgate.net
| Derivative Class | Structural Feature | Resulting Property | Application Area | Reference |
|---|---|---|---|---|
| Liquid Crystals | Long dodecyl tail attached to a rigid aromatic core (e.g., biphenyl, chalcone) | Induces and stabilizes liquid crystalline phases (nematic, smectic A). The chain length influences phase transition temperatures. | Display technologies (LCDs) | myskinrecipes.comcolorado.eduresearchgate.net |
| Polymers | Poly(p-phenylene) backbone with dodecyl side chains | Increased solubility in common organic solvents (THF, chloroform), allowing for solution processing. | Organic electronics, specialty plastics | dtic.milresearchgate.net |
| Surfactants/Amphiphiles | Polar head group attached to the nonpolar 4-dodecylphenyl tail | Amphiphilic character, ability to form self-assembled monolayers (SAMs) and micelles. | Detergents, surface modification | smolecule.com |
| Biologically Active Molecules | Incorporation of the 4-dodecylphenylsulfonyl moiety into L-valine derivatives | Increased lipophilicity, which can correlate with enhanced antimicrobial activity against certain bacterial strains. | Pharmaceutical research | mdpi.com |
Polymers: When this compound is used to create polymers, such as poly(p-phenylene)s, the dodecyl group acts as a solubilizing side chain. dtic.milresearchgate.net Rigid-rod polymers like polyphenylenes are often insoluble, which makes them difficult to process. The attachment of long alkyl chains like dodecyl significantly enhances their solubility in common organic solvents, facilitating characterization and processing into films or fibers. dtic.mil
Surfactants and Self-Assembling Systems: The inherent amphiphilic nature of this compound derivatives, combining a large nonpolar tail with a functionalizable aromatic head, makes them excellent precursors for surfactants and components of self-assembling systems. smolecule.com By converting the bromo group into a polar functional group (e.g., a sulfonate, carboxylate, or quaternary ammonium (B1175870) salt), a classic surfactant structure is created. These molecules can form self-assembled monolayers (SAMs) on surfaces or micelles in solution. smolecule.com
Biologically Active Compounds: The lipophilic character of the dodecylphenyl group can be exploited in medicinal chemistry. In a study on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the incorporation of a related lipophilic moiety was shown to influence the antimicrobial activity of the compounds. mdpi.com Increased lipophilicity, often quantified by the clogP value, was correlated with a better antimicrobial effect against several bacterial strains, suggesting that the long alkyl chain helps the molecule interact with or penetrate bacterial cell membranes. mdpi.com
Catalysis in the Context of 1 Bromo 4 Dodecylbenzene Synthesis and Reactions
Role of Catalysts in Direct Bromination
The synthesis of 1-bromo-4-dodecylbenzene from dodecylbenzene (B1670861) is achieved through electrophilic aromatic substitution. Because halogens like bromine are not sufficiently electrophilic to overcome the aromatic stability of the benzene (B151609) ring on their own, a catalyst is required to activate the bromine molecule. libretexts.orgpressbooks.publibretexts.org
The primary role of the catalyst in this context is to polarize the bromine-bromine bond, creating a more potent electrophile that can be represented as Br⁺. libretexts.orgpressbooks.pub This is typically accomplished using a Lewis acid.
Mechanism of Catalytic Bromination:
Activation: The Lewis acid catalyst, commonly iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), reacts with molecular bromine (Br₂) to form a complex. libretexts.orgvaia.com This polarization makes one of the bromine atoms significantly more electrophilic.
Electrophilic Attack: The electron-rich π system of the dodecylbenzene ring attacks the electrophilic bromine atom of the complex. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.publibretexts.org The dodecyl group, being an ortho-, para-director, guides the incoming bromine to the positions opposite and adjacent to it, with the para-product (this compound) often being favored due to reduced steric hindrance.
Deprotonation: A weak base, such as the [FeBr₄]⁻ complex formed during the activation step, removes a proton from the carbon atom bearing the bromine. This action restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst. libretexts.orgyoutube.comyoutube.com
Common catalysts used for the direct bromination of alkylbenzenes are presented in the table below.
| Catalyst Type | Specific Catalyst | Role in Bromination |
| Lewis Acids | Iron(III) Bromide (FeBr₃) | Activates Br₂ to create a strong electrophile for aromatic substitution. vaia.comyoutube.com |
| Aluminum Bromide (AlBr₃) | Polarizes the Br-Br bond, increasing its electrophilicity. libretexts.org | |
| Heterogeneous Catalysts | Zeolites (e.g., HY, HMor) | Provide shape selectivity, favoring the formation of the para-isomer by carrying out the reaction within their porous structure. google.com |
| Zinc Salts on Inert Support (e.g., ZnBr₂ on silica) | Act as a catalyst for bromination with elemental bromine, with selectivity influenced by the choice of solvent. google.com |
Research has also explored the use of shape-selective catalysts like zeolites (e.g., HY zeolite) to improve the regioselectivity of the bromination, specifically to maximize the yield of the desired para-isomer, this compound. google.com These solid acid catalysts can offer environmental and processing advantages over traditional homogeneous Lewis acids.
Metal-Catalyzed Cross-Coupling Processes
This compound serves as a valuable substrate in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, where the bromine atom is substituted. Palladium-catalyzed reactions are particularly prominent in this field. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, this reaction would produce 1-(alkynyl)-4-dodecylbenzene derivatives, which are useful intermediates in materials science and organic synthesis.
Catalyst System: A typical system includes a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI. libretexts.org Various phosphine (B1218219) ligands can be used to modulate the catalyst's activity and stability. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene (e.g., ethyl acrylate) would yield a 4-dodecyl-substituted stilbene (B7821643) or cinnamate (B1238496) derivative. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Catalyst System: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts, often used with phosphine ligands and a base like triethylamine (B128534) (Et₃N). wikipedia.orgnih.gov
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net Coupling this compound with an arylboronic acid would produce a 4-dodecyl-1,1'-biphenyl derivative. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is used with a phosphine ligand (e.g., PCy₃·HBF₄) and a base such as potassium carbonate or sodium carbonate. researchgate.netmdpi-res.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. libretexts.orgwikipedia.org It is a powerful method for synthesizing aryl amines. Using this compound, this reaction can produce N-substituted 4-dodecylanilines, which are precursors to various functional materials and biologically active compounds.
Catalyst System: The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines (e.g., those based on biaryl or ferrocenyl scaffolds) showing high efficacy. wikipedia.orgorganic-chemistry.org
The table below summarizes these key metal-catalyzed reactions involving this compound.
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base. wikipedia.orgorganic-chemistry.org |
| Heck Reaction | Alkene | Substituted Alkene | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org |
| Suzuki Coupling | Arylboronic Acid | Biaryl | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., K₂CO₃). researchgate.net |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Aryl Amine | Pd catalyst, Bulky phosphine ligand, Base (e.g., NaOtBu). libretexts.orgwikipedia.org |
Acid-Catalyzed Reactions Involving Dodecylbenzene Derivatives
Acid catalysis is crucial not only for reactions of dodecylbenzene but also for its industrial synthesis. Dodecylbenzene itself is typically produced via the Friedel-Crafts alkylation of benzene with 1-dodecene. wikipedia.orgetsu.edu
Friedel-Crafts Alkylation: This classic reaction involves the alkylation of an aromatic ring using an alkyl halide or an alkene in the presence of a strong acid catalyst. youtube.com For the synthesis of linear alkylbenzenes like dodecylbenzene, benzene is reacted with 1-dodecene.
Catalysts: Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids like hydrofluoric acid (HF) were used. researchgate.net However, due to environmental and safety concerns, solid acid catalysts such as zeolites (e.g., H-BEA, H-Y) and acidic clays (B1170129) have become preferred alternatives. etsu.eduresearchgate.netcityu.edu.hk These heterogeneous catalysts are non-corrosive, reusable, and can offer improved selectivity. etsu.edu Ionic liquids have also been developed as effective catalysts for this process. rsc.org
Sulfonation: A primary industrial application of dodecylbenzene is its conversion to dodecylbenzenesulfonic acid, a key precursor to anionic surfactants used in detergents. alfa-chemistry.comteamcatalynt.com This transformation is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the benzene ring, predominantly at the para-position.
Catalysts/Reagents: The reaction is typically carried out using concentrated sulfuric acid (H₂SO₄) or oleum (B3057394) (a solution of SO₃ in H₂SO₄) as the sulfonating agent. alfa-chemistry.com The sulfonation of dodecylbenzene is an electrophilic substitution where SO₃ acts as the electrophile. alfa-chemistry.com Dodecylbenzenesulfonic acid itself can also function as an acid catalyst in other reactions, such as in the preparation of quinoxaline (B1680401) derivatives and in transesterification to produce biodiesel. sigmaaldrich.comnih.gov
The table below details these significant acid-catalyzed reactions.
| Reaction | Substrates | Catalyst/Reagent | Product |
| Friedel-Crafts Alkylation | Benzene, 1-Dodecene | Solid Acids (e.g., Zeolites), Lewis Acids (e.g., AlCl₃), Brønsted Acids (e.g., HF). etsu.eduresearchgate.net | Dodecylbenzene |
| Sulfonation | Dodecylbenzene | Concentrated Sulfuric Acid (H₂SO₄) or Oleum | Dodecylbenzenesulfonic Acid. alfa-chemistry.com |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Sustainable Production
The conventional synthesis of 1-bromo-4-dodecylbenzene typically involves the electrophilic bromination of 4-dodecylbenzene using bromine and a Lewis acid catalyst, or Friedel-Crafts alkylation of bromobenzene (B47551). libretexts.org While effective, these methods often involve harsh reagents and can generate significant waste, prompting research into more sustainable "green" alternatives.
Future research is focused on developing synthetic routes that minimize environmental impact, reduce costs, and improve safety. Key areas of exploration include:
Catalyst Development: Investigating novel, reusable, and non-toxic catalysts to replace traditional Lewis acids like iron(III) bromide or aluminum bromide. This includes solid acid catalysts, zeolites, and enzyme-mediated synthesis, which can simplify product purification and reduce hazardous waste streams. chemscene.com
Alternative Brominating Agents: Exploring the use of safer and more efficient brominating agents than elemental bromine. N-Bromosuccinimide (NBS) and other N-bromo compounds are potential candidates that offer better selectivity and handling.
Flow Chemistry: Transitioning from batch processing to continuous flow reactors. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and reduced solvent usage. This approach is particularly promising for large-scale industrial production.
Solvent-Free Reactions: Developing solvent-free or "neat" reaction conditions to eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Mechanochemical methods, such as ball milling, could provide a viable solvent-free pathway.
The table below summarizes potential sustainable synthetic strategies.
| Synthetic Strategy | Description | Potential Advantages |
| Enzyme-Mediated Synthesis | Use of enzymes as catalysts for bromination. | High selectivity, mild reaction conditions, biodegradable catalysts. chemscene.com |
| Metal-Catalyzed Cross-Coupling | Advanced methods for forming the carbon-bromine bond. | High yields and potential for creating diverse derivatives. smolecule.com |
| Continuous Flow Reactions | Performing the synthesis in a continuous flow system. | Enhanced safety, better process control, reduced waste. |
| Solvent-Free Mechanochemistry | Using mechanical force to initiate the reaction. | Elimination of solvents, reduced energy consumption. |
Advanced Applications in Bio- and Nanotechnology
The distinct amphiphilic nature of this compound makes it a prime candidate for applications in both biotechnology and nanotechnology. Its ability to self-assemble and interact with biological systems is a key driver of this research.
Nanotechnology: In material science, this compound is utilized for its ability to form self-assembled monolayers (SAMs) on various surfaces. smolecule.com These highly ordered molecular layers can modify the properties of materials, for instance, by improving the adhesion of polymers to metal substrates. smolecule.com Future work could explore the use of these SAMs in creating nanoscale electronic components, sensors, and corrosion-resistant coatings. The bromo- group provides a reactive site for further functionalization of these surfaces.
Biotechnology: The compound's interaction with lipid bilayers is a significant area of interest. smolecule.com Its ability to insert into cell membranes and potentially alter their fluidity and permeability makes it a useful tool for studying membrane dynamics. smolecule.com This could lead to applications in drug delivery systems, where it might function as a component of liposomes or other nanocarriers to enhance the transport of therapeutic agents across cellular barriers. smolecule.com
In-depth Mechanistic Studies of Biological Interactions
While it is known that this compound interacts with biological membranes, the precise mechanisms and consequences of these interactions are not fully understood. smolecule.com Future research will likely focus on elucidating these complex processes at a molecular level.
Key research questions include:
Membrane Disruption vs. Modulation: Does the compound cause general disruption of the membrane, or does it modulate specific functions by interacting with particular lipids or forming defined domains?
Protein Interactions: How does the presence of this compound in the lipid bilayer affect the structure and function of membrane-embedded proteins, such as ion channels and receptors?
Enzyme Inhibition: Preliminary studies have suggested that this compound may inhibit certain cytochrome P450 enzymes, which are critical for metabolism. smolecule.com In-depth mechanistic studies are needed to identify the specific enzymes affected, the mode of inhibition (e.g., competitive, non-competitive), and the structural basis for this activity. This knowledge could be valuable for designing specific enzyme inhibitors or for understanding potential toxicological effects.
Advanced analytical techniques such as neutron scattering, solid-state NMR, and computational modeling will be instrumental in answering these questions.
Development of High-Performance Materials Based on this compound Architectures
The structural characteristics of this compound make it an excellent building block for creating novel high-performance materials. smolecule.com
Liquid Crystals: The rod-like shape of the molecule is conducive to the formation of liquid crystalline phases. By incorporating this molecule into polymers or designing more complex derivatives, researchers can develop new liquid crystal materials for displays, optical switches, and sensors. It is listed as a building block for liquid crystals by chemical suppliers. vwr.comvwr.com
Functional Polymers: The bromine atom serves as a convenient handle for polymerization reactions, such as Suzuki or Sonogashira cross-coupling. This allows for the synthesis of well-defined conjugated polymers. The long dodecyl chain imparts solubility and processability to these polymers, which could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Advanced Surfactants: While related compounds like sodium dodecyl benzene (B151609) sulfonate are common surfactants, the unique properties of this compound could be exploited to create specialty surfactants with tailored properties for specific applications, such as in enhanced oil recovery or as dispersing agents in complex formulations. s3waas.gov.in
The table below outlines potential high-performance materials derived from this compound.
| Material Class | Potential Application | Key Feature |
| Liquid Crystals | Advanced displays, sensors | Rod-like molecular structure vwr.comvwr.com |
| Conjugated Polymers | Organic electronics (OLEDs, OPVs) | Reactive bromo- group for polymerization |
| Specialty Surfactants | Enhanced oil recovery, formulations | Amphiphilic character smolecule.com |
Q & A
Basic: What are the standard methods for synthesizing 1-bromo-4-dodecylbenzene with >95% purity, and how are intermediates optimized?
The synthesis typically involves Friedel-Crafts alkylation of bromobenzene with 1-dodecene or a dodecyl halide, followed by purification via column chromatography. Key steps include:
- Alkylation : Using AlCl₃ or FeCl₃ as a Lewis acid catalyst to attach the dodecyl chain to bromobenzene. Reaction conditions (temperature, solvent polarity) influence regioselectivity .
- Purification : Gradient elution with hexane/ethyl acetate removes unreacted alkyl halides. GC analysis (e.g., >95.0% purity) confirms product integrity .
- Intermediate optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., excess bromobenzene) minimizes byproducts like di-alkylated derivatives .
Advanced: How does the dodecyl chain influence the mesomorphic behavior of this compound in liquid crystal research?
The dodecyl chain introduces flexibility and promotes self-assembly in mesophases. Methodological insights include:
- DSC analysis : The chain length (C12) lowers the melting point (~50–60°C) and stabilizes smectic phases due to van der Waals interactions .
- X-ray diffraction : Layer spacing correlates with the extended dodecyl chain (≈16.7 Å), confirming lamellar ordering .
- Contradiction resolution : Discrepancies in phase transition temperatures between studies may arise from impurities (<90% purity) or heating/cooling rate variations. Cross-validate with polarized optical microscopy .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- GC-MS : Confirms molecular weight (MW 325.3 g/mol) and detects impurities (e.g., residual dodecane) .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm, para-substitution), dodecyl chain CH₂ (δ 1.2–1.6 ppm), and terminal CH₃ (δ 0.88 ppm) .
- FT-IR : C-Br stretch (~560 cm⁻¹) and alkyl C-H stretches (2850–2950 cm⁻¹) verify structure .
Advanced: How can this compound serve as a precursor for surfactants, and what reaction conditions favor quaternary ammonium derivatives?
The bromine atom enables nucleophilic substitution for surfactant synthesis:
- Quaternary ammonium formation : React with trimethylamine in ethanol/water (60°C, 24 hr) to yield a cationic surfactant. Monitor conversion via bromide ion titration .
- Critical micelle concentration (CMC) : Tailor chain length (C12) to balance hydrophobicity and solubility. Use surface tension measurements to determine CMC (~0.1–1 mM) .
- Controlled substitution : Avoid excess amine to prevent di-alkylation; purify via ion-exchange chromatography .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during heating .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced: How do discrepancies in reported melting points for this compound arise, and how can they be resolved experimentally?
- Source analysis : Commercial batches with purity <95% (GC) may show depressed melting points due to plasticizing impurities .
- Recrystallization : Purify via slow cooling in ethanol to isolate crystals; compare DSC thermograms with literature .
- Collaborative validation : Share samples with independent labs to confirm thermal properties and identify systematic errors .
Basic: What role does this compound play in polymer chemistry, particularly in styrenic block copolymers?
- Initiator for ATRP : The bromine atom acts as a terminal group for controlled radical polymerization of styrene. Optimize monomer-to-initiator ratios (e.g., 100:1) for desired molecular weight .
- GPC analysis : Confirm narrow polydispersity (PDI <1.2) to validate controlled polymerization .
Advanced: What strategies mitigate competing side reactions (e.g., β-hydride elimination) during Pd-catalyzed cross-coupling of this compound?
- Catalyst selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to suppress β-hydride elimination .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states and improve yields (>80%) .
- Kinetic monitoring : In situ IR tracks aryl halide consumption; stop reactions at 90% conversion to minimize byproducts .
Basic: How is this compound utilized in enzyme inhibition studies, and what assays validate its efficacy?
- Lipase inhibition : The hydrophobic dodecyl chain competes with lipid substrates. Use a spectrophotometric assay (e.g., hydrolysis of p-nitrophenyl palmitate) to measure IC₅₀ .
- Dose-response curves : Test concentrations from 1 nM–100 µM; fit data to a Hill equation for cooperative binding analysis .
Advanced: What computational methods predict the environmental fate of this compound, and how are biodegradation pathways modeled?
- QSAR models : Estimate logP (~6.5) and biodegradability (half-life >60 days) using EPI Suite .
- Molecular dynamics : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc) .
- Contradiction management : Compare in silico results with OECD 301F biodegradation tests to address model limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
